3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

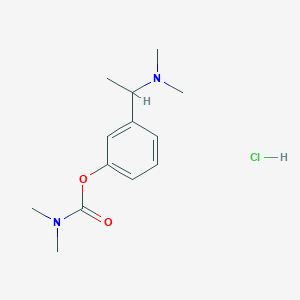

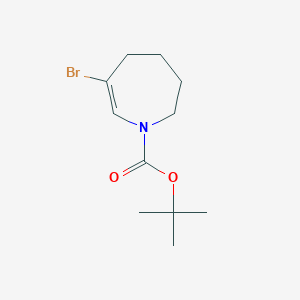

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, also known as Rivastigmine Related Compound B, is an organic compound with the CAS Number: 105601-13-6 . It has a molecular weight of 272.77 and its molecular formula is C13H21ClN2O2 . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H . This indicates that the compound has a phenyl ring attached to a dimethylaminoethyl group and a dimethylcarbamate group.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact melting point, boiling point, and density are not specified in the search results.Scientific Research Applications

Neurodegenerative Disease Research

This compound is structurally related to rivastigmine, a well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease . It serves as a valuable reference material for the development of new therapeutic agents aimed at enhancing cholinergic neurotransmission in the brain, which is crucial for memory and learning processes.

Analytical Chemistry

As a reference standard, this compound is utilized in analytical methods to ensure the accuracy and precision of chromatographic and spectroscopic assays . This is particularly important in the quality control of pharmaceuticals, where impurities must be accurately quantified.

Pharmacology

In pharmacological research, this compound can be used to study the kinetics and dynamics of enzyme inhibition . It helps in understanding the interaction between inhibitors and enzymes like acetylcholinesterase, which is pivotal for developing drugs with fewer side effects and improved efficacy.

Toxicology

This compound is used as a reference material in toxicological studies to identify potential adverse effects of new drugs . It aids in the assessment of safety profiles and the determination of therapeutic indices for new pharmacological compounds.

Drug Design and Development

In the field of drug design, this compound provides a structural framework for the synthesis of novel compounds with potential therapeutic benefits . Researchers can modify its structure to enhance its pharmacological properties or reduce toxicity.

Molecular Biology

In molecular biology, this compound can be used in the study of gene expression related to cholinergic neurotransmission . It may help in understanding the molecular basis of diseases and the development of gene therapies.

Neuroscience

This compound is relevant in neuroscience research, where it can be used to investigate the mechanisms of synaptic transmission and plasticity . It can provide insights into how neural circuits are modulated and how memory formation occurs at the molecular level.

Biochemistry

In biochemistry, this compound is used to study enzyme-substrate interactions and the role of cholinergic enzymes in various biological processes . It can help in elucidating the biochemical pathways involved in neurotransmission and their regulation.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name |

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHWAUYZFYZSNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(E)-but-2-enyl]-8-[(4-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2966551.png)

![Ethyl 2-[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetate](/img/structure/B2966553.png)

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2966559.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2966560.png)

![Diethyl({2-[(2-methylpropyl)amino]ethyl})amine](/img/structure/B2966566.png)

![methyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2966571.png)

![Ethyl 4-[4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2966574.png)